molecular formula C11H15FN2O2S B2437808 N-(4-fluorophenyl)piperidine-1-sulfonamide CAS No. 446052-57-9

N-(4-fluorophenyl)piperidine-1-sulfonamide

Cat. No.: B2437808
CAS No.: 446052-57-9
M. Wt: 258.31
InChI Key: RWCQKDYEPAQWKE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)piperidine-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-fluoroaniline with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products:

Scientific Research Applications

N-(4-fluorophenyl)piperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)piperidine-1-sulfonamide
  • N-(4-bromophenyl)piperidine-1-sulfonamide
  • N-(4-methylphenyl)piperidine-1-sulfonamide

Comparison: N-(4-fluorophenyl)piperidine-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCQKDYEPAQWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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